Calcium metasilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insol in wate

Synonyms

Canonical SMILES

Mineralogy and Crystallography

Application: The growth of calcium metasilicate polymorphs from supercooled melts and glasses has been investigated.

Methods: Both isothermal heat treatments and a dynamic crystal-pulling technique were employed.

Results: The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals.

Cementitious Materials

Application: Calcium and Magnesium Silicate Hydrates (C-S-H and M-S-H) are used in cementitious materials.

Methods: The formation and structural feature of CaO-MgO-SiO2-H2O is explained in detail.

Food Industry

Application: Calcium silicate is used as an anticaking agent in food preparation, including table salt.

Methods: It is added to the food during the preparation process to prevent clumping.

Results: It helps in maintaining the free-flowing nature of food products.

Road Construction

Application: Calcium silicate is used in road construction.

Methods: It is mixed with other materials to form a strong base for roads.

Results: It helps in improving the durability and strength of roads.

Industrial Furnaces

Application: Calcium silicate is used as a refractory material in industrial furnaces.

Methods: It is used to line the interior of furnaces to protect them from high temperatures.

Results: It helps in increasing the efficiency and lifespan of furnaces.

Cosmetics

Application: Calcium silicate is used in the preparation of certain types of cosmetics.

Methods: It is added to cosmetics as a bulking agent.

Results: It helps in improving the texture and spreadability of cosmetics.

High-temperature insulation

Application: Calcium silicate is commonly used as a safe alternative to asbestos for high-temperature insulation materials.

Methods: It is used to insulate high-temperature environments like industrial furnaces.

Results: It provides effective insulation, reducing energy consumption and improving safety.

Passive fire protection

Methods: Boards are installed or structures are coated with calcium silicate during construction.

Results: It provides fire-resistance, improving the safety of buildings.

Acid mine drainage remediation

Application: Calcium silicate can be used in the remediation of acid mine drainage.

Methods: It is used to neutralize the acidic components of the drainage.

Results: It helps in reducing the environmental impact of mining activities.

Agriculture

Application: Calcium silicate is used in agriculture to condition the soil and improve crop yields.

Methods: It is added to the soil to improve its physical properties and promote the growth of crops.

Results: It helps in improving soil health and increasing agricultural productivity.

Component of cement

Calcium metasilicate is an inorganic compound with the formula . It is a member of the calcium silicate family, which includes various silicates of calcium such as monocalcium silicate and dicalcium silicate. This compound is typically found as a white, free-flowing powder and is known for its stability and low solubility in water. Calcium metasilicate is primarily used in construction materials, ceramics, and as an additive in various industrial applications due to its excellent properties such as high strength and resistance to chemical attack .

In addition to this synthesis reaction, calcium metasilicate can react with acids to form soluble silicates and calcium salts. For example:

This compound also participates in hydration reactions, forming calcium silicate hydrate, which is crucial in cement chemistry .

Calcium metasilicate has been studied for its biological activity, particularly in relation to its potential applications in biomedicine. Its biocompatibility makes it a candidate for use in bone repair and regeneration. The compound can stimulate osteoblast activity, promoting bone formation. Additionally, its ability to release calcium ions can aid in maintaining the necessary ionic environment for cellular activities related to bone health .

The synthesis of calcium metasilicate can be achieved through several methods:

- Solid-State Reaction: Mixing and heating calcium oxide and silica at high temperatures (around 1400 °C) leads to the formation of calcium metasilicate.

- Hydrothermal Synthesis: This method involves reacting diatomaceous earth (a natural source of silica) with hydrated lime under high-pressure and high-temperature conditions.

- Precipitation Method: Calcium metasilicate can also be synthesized by reacting sodium silicate with calcium chloride in an aqueous solution, resulting in the precipitation of calcium metasilicate .

Calcium metasilicate has a wide range of applications across various industries:

- Construction: Used as a key ingredient in cement and concrete formulations due to its strength and durability.

- Ceramics: Acts as a fluxing agent to lower the melting point of ceramic materials.

- Food Industry: Serves as an anti-caking agent and filter aid in food processing.

- Environmental Remediation: Utilized for neutralizing acidic mine drainage due to its ability to raise pH levels effectively .

Research on the interactions of calcium metasilicate with other compounds has shown that it can effectively react with heavy metals, precipitating them from solution. This property makes it valuable for environmental applications, particularly in remediation efforts where heavy metal contamination is a concern. Studies have demonstrated its effectiveness in capturing lead and cadmium ions from contaminated water sources .

Calcium metasilicate shares similarities with other calcium silicates but possesses unique characteristics that differentiate it from these compounds. Here’s a comparison with some related compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Monocalcium Silicate | Used primarily in cement; reacts readily with water | |

| Dicalcium Silicate | Major component of Portland cement; slower hydration | |

| Tricalcium Silicate | Fast-setting properties; high early strength | |

| Calcium Silicate Hydrate | Variable | Forms during hydration of cement; crucial for strength development |

Uniqueness of Calcium Metasilicate:

- Calcium metasilicate is less reactive than monocalcium silicate but more stable under varying environmental conditions.

- It has superior properties for use in applications requiring resistance to chemical attack compared to other forms of calcium silicates.

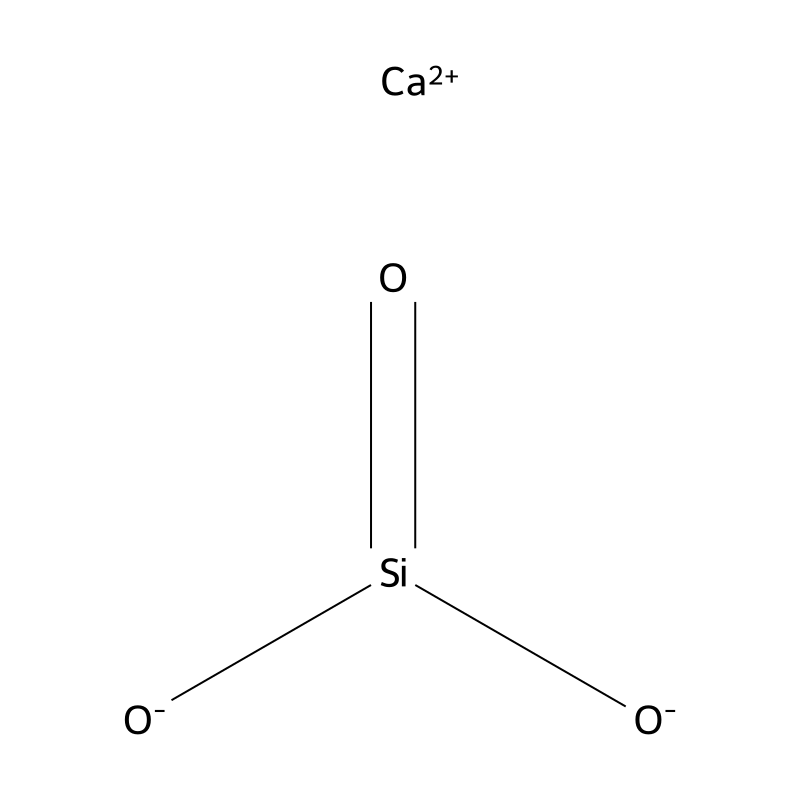

Calcium metasilicate is an inorganic compound with the chemical formula CaSiO₃, consisting of calcium (Ca²⁺), silicon (Si⁴⁺), and oxygen (O²⁻) ions arranged in a chain silicate structure. The silicon-oxygen framework forms infinite [SiO₃]²⁻ chains, where each SiO₄ tetrahedron shares two oxygen atoms with adjacent tetrahedra. This structure distinguishes it from other silicates, such as pyroxenes, which feature single-chain frameworks with two tetrahedra per repeat unit.

The IUPAC name for calcium metasilicate is calcium dioxido(oxo)silane, reflecting its coordination environment. Industrially, it is commonly referred to as wollastonite in its natural mineral form, though synthetic variants are also produced. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | CaSiO₃ |

| Molecular Weight | 116.16 g/mol |

| CAS Registry Number | 10101-39-0 (synthetic) |

| 13983-17-0 (wollastonite) | |

| Crystal System | Triclinic (wollastonite) |

Synonymous terms include tabular spar, okenite, and pseudowollastonite (high-temperature polymorph).

Historical Context and Discovery

Calcium metasilicate was first identified in 1818 by French mineralogist J. Léman, who named it wollastonite in honor of William Hyde Wollaston, an English chemist renowned for discovering palladium and rhodium. Wollaston’s contributions to mineralogy, including the invention of the reflecting goniometer, cemented his legacy in crystallography.

Early synthetic routes involved firing mixtures of calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) at high temperatures (>1300 K), a process still used industrially. The reaction is summarized as:

$$

\text{CaCO}3 + \text{SiO}2 \rightarrow \text{CaSiO}3 + \text{CO}2 \uparrow

$$

This method mimics the natural metamorphic processes that form wollastonite in carbonate-rich environments.

Natural Occurrence as Wollastonite

Wollastonite primarily forms in contact-metamorphosed limestones and skarns, where silica-rich fluids interact with calcite or dolomite at elevated temperatures (500–800°C). Key geological environments include:

- Metamorphic Aureoles: Adjacent to intrusive igneous bodies, where thermal gradients drive decarbonation reactions.

- Regional Metamorphism: High-grade conditions in schists and granulites.

- Alkaline Igneous Complexes: Rare occurrences in phonolites and carbonatites.

Associated minerals include garnet, diopside, vesuvianite, and epidote, often forming fibrous or bladed crystal aggregates. Physical properties of wollastonite include:

Position Among Calcium Silicate Compounds

Calcium metasilicate is one of several calcium silicates with distinct stoichiometries and applications:

Calcium metasilicate’s chain structure grants it unique mechanical properties, such as low thermal expansion and high modulus of elasticity, making it ideal for reinforcing polymers and ceramics. In contrast, dicalcium and tricalcium silicates are pivotal in hydraulic cements due to their reactivity with water.

Density and Porosity

Calcium metasilicate exhibits a density of 2.9 g/cm³ in its solid crystalline form [1] [2] [3]. This value represents the theoretical density of the pure compound and is consistent across multiple sources in the literature. The relatively high density reflects the close packing of calcium, silicon, and oxygen atoms in the crystal structure.

The bulk density of calcium metasilicate powder is significantly lower, ranging from 240-256 kg/m³, which corresponds to 0.24-0.26 g/cm³ [4]. This dramatic difference between the theoretical and bulk densities is attributed to the high porosity and low packing efficiency of the fine powder particles.

Porosity characteristics vary significantly depending on the synthesis method and processing conditions. Studies of calcium silicate-based materials show porosity values ranging from 25.02% to over 31% [5] [6]. Mesoporous calcium silicate (MACS) synthesized using template methods exhibits particularly high porosity with total pore volumes of 0.245 cm³/g [7]. The pore structure typically consists of both mesopores (2-50 nm) and macropores (>50 nm), with pore diameters predominantly in the 1-2.5 nm and 5-20 nm ranges for mesoporous materials [7].

| Material Type | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Porosity (%) |

|---|---|---|---|---|

| Calcium Silicate (MTA-angelus) | 6.2 | 0.016 | 9.3 | 25.02 |

| Calcium Silicate (Bioaggregate) | 5.5 | 0.014 | 11.9 | Not reported |

| Calcium Silicate (Biodentine) | 4.0 | 0.008 | 13.5 | Not reported |

| Mesoporous Calcium Silicate (MACS) | > 68 | 0.245 | 1-2.5 and 5-20 | High |

Surface Area Characteristics

The specific surface area of calcium metasilicate varies considerably based on the synthesis method and particle size. Commercial calcium silicate powders typically exhibit specific surface areas ranging from 3.2 to 6.2 m²/g [5] [6]. However, specially prepared mesoporous calcium silicate can achieve significantly higher values, with specific surface areas exceeding 68 m²/g [7].

Sol-gel derived calcium silicate particles demonstrate enhanced surface area properties, with some formulations achieving specific surface areas up to 15.14 m²/g [8]. The surface area is directly correlated with particle size, with smaller particles providing larger surface areas. Natural wollastonite (the mineral form of calcium metasilicate) exhibits intermediate surface area values of approximately 57.53 m²/g [9].

The surface area characteristics are influenced by several factors:

- Synthesis temperature: Higher temperatures typically result in larger particles and reduced surface area

- Calcination conditions: Extended heating can cause particle sintering and surface area reduction

- Grinding and milling: Mechanical processing can increase surface area through particle size reduction

- Hydrothermal treatment: Can modify pore structure and surface area depending on conditions

Particle Size Distribution

Calcium metasilicate exhibits a wide range of particle sizes depending on the source and processing method. Commercial calcium silicate typically has an ultimate particle size of 0.02 to 0.07 μm [4], representing extremely fine particles with narrow size distribution.

Synthetic calcium silicate-based materials show broader particle size distributions:

- ProRoot MTA: Mean particle size of 12.31 μm with range 1.783-73.99 μm (35.69% < 10 μm) [10]

- Ortho MTA: Mean particle size of 11.59 μm with range 1.06-124.4 μm (40.36% < 10 μm) [10]

- Retro MTA: Mean particle size of 14.72 μm with range 2.521-209.3 μm (20.10% < 10 μm) [10]

- EZ-Seal: Mean particle size of 2.696 μm with range 0.187-31.11 μm (92.3% < 10 μm) [10]

Mechanochemically synthesized nano-calcium silicate achieves exceptionally small particle sizes, with average particle sizes around 21 nm after ball milling, which can be reduced to approximately 13 nm with extended processing [11].

| Material Type | Mean Particle Size (μm) | Size Range (μm) | Particles < 10 μm (%) |

|---|---|---|---|

| Commercial Calcium Silicate | 0.02-0.07 | 0.02-0.07 | > 95 |

| ProRoot MTA | 12.31 | 1.783-73.99 | 35.69 |

| Ortho MTA | 11.59 | 1.06-124.4 | 40.36 |

| Retro MTA | 14.72 | 2.521-209.3 | 20.10 |

| EZ-Seal | 2.696 | 0.187-31.11 | 92.3 |

| Nano Calcium Silicate | 0.021 | 13-21 | 100 |

Hydrophilic Properties

Calcium metasilicate demonstrates strong hydrophilic characteristics, capable of absorbing up to 2.5 times its weight in water [12] [13]. This exceptional water absorption capacity is attributed to the compound's porous structure and the presence of surface hydroxyl groups that interact favorably with water molecules.

The hydrophilic behavior is manifested through several mechanisms:

- Surface adsorption: Water molecules adhere to the hydrophilic surface through hydrogen bonding

- Interlayer absorption: Water penetrates into the crystal structure, particularly in hydrated forms

- Capillary action: Water is drawn into the porous structure through capillary forces

Water absorption studies show that calcium silicate hydrates (C-S-H) exhibit multilayer adsorption of water molecules on both external and internal surfaces [14]. The water distribution in calcium silicate systems includes:

- Interlayer water: Non-reversible water incorporated into the crystal structure

- External surface water: Reversible water adsorbed on particle surfaces

- Capillary water: Water held in pores and capillaries

The hydrophilic properties are enhanced by:

- High specific surface area: Provides more sites for water interaction

- Porous structure: Allows water penetration and retention

- Surface hydroxyl groups: Create favorable conditions for hydrogen bonding with water

- Calcium ion coordination: Attracts water molecules through electrostatic interactions

Hydration behavior studies indicate that calcium silicate-based materials maintain their ability to flow freely even after absorbing significant amounts of water [12]. This property is particularly important in applications where the material must remain workable while maintaining its hydrophilic characteristics.

Chemical Properties

Chemical Reactivity

Calcium metasilicate exhibits chemically stable behavior under normal environmental conditions [15]. The compound demonstrates minimal reactivity with atmospheric gases, moisture, and most organic solvents, making it suitable for long-term storage and use in various applications.

Reactivity with acids represents the most significant chemical behavior of calcium metasilicate. The compound shows slight solubility in hydrochloric acid and forms gel-like structures when treated with mineral acids [4] [12]. This acid-gel formation is attributed to the disruption of the silicate network and the release of silicic acid components that subsequently polymerize.

The reaction mechanism with acids involves:

- Protonation of silicate groups: Acid attacks the Si-O-Ca bonds

- Calcium ion dissolution: Ca²⁺ ions are released into solution

- Silicic acid formation: Silicate groups are converted to silicic acid

- Gel formation: Silicic acid polymerizes to form three-dimensional networks

Thermal decomposition occurs at temperatures above 1540°C, corresponding to the melting point of the compound [1] [12]. At these elevated temperatures, calcium metasilicate may undergo incongruent melting or thermal dissociation depending on the atmospheric conditions and heating rate.

Hydrolysis behavior under normal conditions is minimal [16]. However, at elevated pH values (>12), calcium metasilicate can undergo slow hydrolysis with the formation of calcium silicate hydrate (C-S-H) phases and calcium hydroxide [16]. This process is particularly relevant in cementitious systems where calcium metasilicate acts as a supplementary cementitious material.

Solubility Behavior

Calcium metasilicate demonstrates limited solubility in most common solvents. The solubility in water is extremely low, with values of 0.095 g/L at room temperature [15]. This low aqueous solubility is attributed to the strong ionic-covalent bonding in the crystal structure and the high lattice energy of the compound.

Solubility characteristics in different media:

- Water: 0.095 g/L at 20°C [15]

- Ethanol: Practically insoluble [4]

- Hydrochloric acid: Slightly soluble with gel formation [4]

- Strong alkaline solutions: Moderate solubility with hydrolysis [16]

The dissolution mechanism in aqueous solutions involves:

- Surface hydration: Water molecules coordinate with surface calcium ions

- Ion exchange: Limited exchange of Ca²⁺ ions with H⁺ ions from water

- Hydrolysis reactions: Slow breakdown of Si-O-Ca bonds

- Precipitation equilibrium: Formation of secondary phases in supersaturated solutions

Temperature effects on solubility show that increased temperature generally enhances dissolution rates but does not significantly increase the equilibrium solubility due to the thermodynamic stability of the compound.

pH-dependent solubility behavior demonstrates that calcium metasilicate shows increased solubility at both extremely low pH (<2) and high pH (>12) conditions [16]. At low pH, acid dissolution occurs with protonation of silicate groups, while at high pH, alkaline hydrolysis leads to the formation of soluble silicate species.

pH and Acid-Base Properties

Calcium metasilicate exhibits weak alkaline properties when in contact with water, resulting in pH values above 7 [6] [17]. This alkaline behavior is attributed to the release of calcium ions and the formation of calcium hydroxide through slow hydrolysis reactions.

pH evolution in aqueous systems shows:

- Initial pH: Slightly alkaline (pH 7-8) upon contact with water

- Alkalinization process: Gradual increase in pH over time

- Equilibrium pH: Typically reaches pH 9-11 depending on concentration

- Buffering capacity: Provides some resistance to pH changes

Acid-base reactions demonstrate that calcium metasilicate can act as a weak base in aqueous solutions. The compound neutralizes acids through:

- Proton consumption: Silicate groups accept protons from acids

- Calcium ion release: Ca²⁺ ions react with hydroxide ions

- Buffer formation: Creates buffering systems with moderate capacity

Alkalinizing activity studies of calcium silicate-based materials show marked alkalinizing effects within the first 3 hours of contact with water, with pH values reaching 11.3-11.5 [6]. This alkalinizing activity continues for extended periods (up to 28 days) but shows gradual decline over time.

| Time Period | pH Range | Alkalinizing Activity |

|---|---|---|

| 3 hours | 11.3-11.5 | High |

| 1 day | 11.3-11.5 | High |

| 3 days | 11.0-11.2 | Moderate |

| 7 days | 11.1-11.2 | Moderate |

| 14 days | 9.1-10.3 | Declining |

| 28 days | 9.0-9.6 | Low |

Buffering mechanisms involve:

- Calcium ion hydrolysis: Ca²⁺ + H₂O → Ca(OH)⁺ + H⁺

- Silicate ion reactions: SiO₃²⁻ + H₂O → HSiO₃⁻ + OH⁻

- Formation of secondary phases: Precipitation of Ca(OH)₂ and C-S-H phases

The acid-base properties are influenced by:

- Particle size: Smaller particles provide higher surface area for reactions

- Temperature: Higher temperatures accelerate hydrolysis and ion exchange

- Ionic strength: Affects the dissociation and activity of ionic species

- Presence of other ions: Can modify the pH evolution and buffering capacity

Thermal Properties

Melting Point and Phase Transitions

Calcium metasilicate exhibits a melting point of 1540°C under standard atmospheric conditions [1] [12] [3]. This high melting point reflects the strong ionic-covalent bonding within the crystal structure and the significant lattice energy required to disrupt the three-dimensional silicate network.

Polymorphic transitions occur at various temperatures below the melting point. The most significant transition involves the conversion from β-wollastonite to α-wollastonite (pseudowollastonite) at approximately 1150°C [18]. Additional polymorphic transitions include:

- β-wollastonite formation: Stable at temperatures around 1050°C [18]

- Pseudowollastonite transformation: Occurs at 1150°C and above [18]

- High-pressure polymorphs: Breyite structure forms at pressures above 3 GPa [19]

Phase transition characteristics:

- β-wollastonite: Stable at moderate temperatures (1050-1150°C)

- α-wollastonite (pseudowollastonite): Stable at high temperatures (>1150°C)

- Triclinic polymorphs: Form under high-pressure conditions (>8.5 GPa) [19]

Crystallization behavior from supercooled melts shows that different polymorphs crystallize through dendritic or spherulitic mechanisms depending on the prevailing temperature and pressure conditions [20]. The activation energies for crystal growth are:

Thermal Stability

Calcium metasilicate demonstrates excellent thermal stability over a wide temperature range from ambient conditions up to 1540°C [21]. The compound maintains its crystalline structure and chemical composition throughout this temperature range without significant decomposition.

Thermal stability characteristics:

- Decomposition temperature: >1540°C (at melting point) [21]

- Structural stability: Maintained from 25°C to 1540°C

- Mass loss: Minimal below 1500°C

- Phase stability: Polymorphic transitions occur but no decomposition

Thermogravimetric analysis of calcium silicate hydrates shows mass loss in distinct temperature intervals [22]:

- 25-300°C: Loss of adsorbed water and structural water

- 300-430°C: Dehydration of associated phases

- 430-800°C: Decomposition of carbonated phases

- >800°C: Recrystallization to stable phases

High-temperature behavior studies using in situ transmission electron microscopy reveal that calcium silicate hydrates undergo structural changes at elevated temperatures [23] [24]:

- Shrinkage: Average rate of 0.02 μm²/°C upon heating

- Pore healing: Reconstruction of pore structure during heating

- Ca/Si ratio changes: Calcium leaching at higher temperatures

- Phase transformation: Formation of metastable calcium silicate minerals above 800°C

Thermal Expansion Coefficient

Calcium metasilicate exhibits a thermal expansion coefficient of 6.5 × 10⁻⁶/°C [25] [26]. This relatively low thermal expansion coefficient indicates good dimensional stability with temperature changes, making the material suitable for applications requiring minimal thermal deformation.

Thermal expansion behavior is influenced by several factors:

- Crystal structure: The three-dimensional silicate network constrains expansion

- Bonding character: Strong ionic-covalent bonds resist thermal expansion

- Porosity: Porous materials may show different expansion behavior

- Grain size: Smaller grains can accommodate thermal stress better

Comparative thermal expansion coefficients:

- Calcium metasilicate: 6.5 × 10⁻⁶/°C [25]

- Calcium silicate hydrate (C-S-H): 10-90 × 10⁻⁶/°C (varies with Ca/Si ratio) [27] [28]

- Quartz: 14.3 × 10⁻⁶/°C

- Calcite: 25 × 10⁻⁶/°C

Thermal expansion mechanisms involve:

- Lattice vibration: Increased atomic vibrations with temperature

- Bond elongation: Thermal energy causes bond stretching

- Interstitial expansion: Expansion of void spaces within the crystal structure

- Anharmonic effects: Non-linear thermal expansion at high temperatures

Calcium silicate hydrate systems show anomalous thermal expansion behavior with sudden increases in thermal expansion coefficient when the Ca/Si ratio exceeds 1.5 [27] [28]. This behavior is attributed to:

- Water confinement: Enhanced thermal expansion of confined interlayer water

- Structural flexibility: Increased depolymerization with higher Ca content

- Topological changes: Rigidity transitions in the silicate network

- Hydration effects: Interaction between water and calcium silicate structure

Purity

Physical Description

DryPowder; PelletsLargeCrystals, OtherSolid

DryPowde

Color/Form

White monoclinistic crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

CaSiO3 species: 2.92

Appearance

Melting Point

Storage

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 556 of 676 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 120 of 676 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (45.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

13983-17-0

1344-95-2

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Many different forms...are known. ... Usually occur in hydrated form containing various percentages of water of crystallization. Names of calcium silicate minerals are...Wollastonite...Commercial calcium silicate sold for industrial use...Is prepared synthetically... /Calcium silicate/

Dates

2: Lee JK, Eum S, Kim J, Hwang KH. Fabrication of Wollastonite Coatings on Zirconia by Room Temperature Spray Process. J Nanosci Nanotechnol. 2016 Feb;16(2):1996-9. PubMed PMID: 27433716.

3: Longo RC, Cho K, Brüner P, Welle A, Gerdes A, Thissen P. Carbonation of wollastonite(001) competing hydration: microscopic insights from ion spectroscopy and density functional theory. ACS Appl Mater Interfaces. 2015 Mar 4;7(8):4706-12. doi: 10.1021/am508313g. Epub 2015 Feb 18. PubMed PMID: 25648453.

4: Lakshmi R, Sasikumar S. Influence of needle-like morphology on the bioactivity of nanocrystalline wollastonite--an in vitro study. Int J Nanomedicine. 2015 Oct 1;10 Suppl 1:129-36. doi: 10.2147/IJN.S79986. eCollection 2015. PubMed PMID: 26491314; PubMed Central PMCID: PMC4599603.

5: Saravanan S, Selvamurugan N. Bioactive mesoporous wollastonite particles for bone tissue engineering. J Tissue Eng. 2016 Nov 24;7:2041731416680319. eCollection 2016 Jan-Dec. PubMed PMID: 27928496; PubMed Central PMCID: PMC5131810.

6: Saravanan S, Vimalraj S, Vairamani M, Selvamurugan N. Role of Mesoporous Wollastonite (Calcium Silicate) in Mesenchymal Stem Cell Proliferation and Osteoblast Differentiation: A Cellular and Molecular Study. J Biomed Nanotechnol. 2015 Jul;11(7):1124-38. PubMed PMID: 26307836.

7: de Sena LÁ, de Almeida MS, de Oliveira Fernandes GV, Guerra Bretaña RM, Castro-Silva II, Granjeiro JM, Achete CA. Biocompatibility of wollastonite-poly(N-butyl-2-cyanoacrylate) composites. J Biomed Mater Res B Appl Biomater. 2014 Aug;102(6):1121-9. doi: 10.1002/jbm.b.33093. Epub 2014 Feb 19. PubMed PMID: 24554625.

8: Ismail H, Shamsudin R, Abdul Hamid MA. Effect of autoclaving and sintering on the formation of β-wollastonite. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:1077-81. doi: 10.1016/j.msec.2015.09.030. Epub 2015 Sep 11. PubMed PMID: 26478406.

9: Saadaldin SA, Rizkalla AS. Synthesis and characterization of wollastonite glass-ceramics for dental implant applications. Dent Mater. 2014 Mar;30(3):364-71. doi: 10.1016/j.dental.2013.12.007. Epub 2014 Jan 17. PubMed PMID: 24444788.

10: Sainitya R, Sriram M, Kalyanaraman V, Dhivya S, Saravanan S, Vairamani M, Sastry TP, Selvamurugan N. Scaffolds containing chitosan/carboxymethyl cellulose/mesoporous wollastonite for bone tissue engineering. Int J Biol Macromol. 2015 Sep;80:481-8. doi: 10.1016/j.ijbiomac.2015.07.016. Epub 2015 Jul 16. PubMed PMID: 26188305.

11: Salek SS, Kleerebezem R, Jonkers HM, Voncken JH, van Loosdrecht MC. Determining the impacts of fermentative bacteria on wollastonite dissolution kinetics. Appl Microbiol Biotechnol. 2013 Mar;97(6):2743-52. doi: 10.1007/s00253-012-4590-2. Epub 2012 Nov 28. PubMed PMID: 23188461.

12: Zhang Q, Nakamoto T, Chen S, Kawazoe N, Lin K, Chang J, Chen G. Collagen/Wollastonite nanowire hybrid scaffolds promoting osteogenic differentiation and angiogenic factor expression of mesenchymal stem cells. J Nanosci Nanotechnol. 2014 Apr;14(4):3221-7. PubMed PMID: 24734758.

13: Li HC, Wang DG, Chen CZ, Weng F, Shi H. Preparation and characterization of laser cladding wollastonite derived bioceramic coating on titanium alloy. Biointerphases. 2015 Sep 25;10(3):031007. doi: 10.1116/1.4929415. PubMed PMID: 26307502.

14: Xie J, Yang X, Shao H, Ye J, He Y, Fu J, Gao C, Gou Z. Simultaneous mechanical property and biodegradation improvement of wollastonite bioceramic through magnesium dilute doping. J Mech Behav Biomed Mater. 2016 Feb;54:60-71. doi: 10.1016/j.jmbbm.2015.09.012. Epub 2015 Sep 21. PubMed PMID: 26426432.

15: Fiocco L, Li S, Bernardo E, Stevens MM, Jones JR. Highly porous polymer-derived wollastonite-hydroxycarbonate apatite ceramics for bone regeneration. Biomed Mater. 2016 Apr 12;11(2):025016. doi: 10.1088/1748-6041/11/2/025016. PubMed PMID: 27066770.

16: Lin CC, Leung KS, Shen P, Chen SF. Elasticity and structure of the compounds in the wollastonite (CaSiO3)-Na 2SiO 3 system: from amorphous to crystalline state. J Mater Sci Mater Med. 2015 Jan;26(1):5361. doi: 10.1007/s10856-014-5361-7. Epub 2015 Jan 15. PubMed PMID: 25589202.

17: Madesh Kumar M, Nagabhushana H, Nagabhushana BM, Suriyamurthy N, Sharma SC, Shivakumara C, Hari Krishna R. Synthesis, characterization and spectroscopic investigation of Cr3+ doped wollastonite nanophosphor. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jul 15;128:403-7. doi: 10.1016/j.saa.2014.02.059. Epub 2014 Feb 27. PubMed PMID: 24682055.

18: Sarayu K, Iyer NR, Annaselvi M, Ramachandra Murthy A. The Micro-mechanism Involved and Wollastonite Signature in the Calcareous Precipitates of Marine Isolates. Appl Biochem Biotechnol. 2016 Mar;178(6):1069-80. doi: 10.1007/s12010-015-1929-z. Epub 2015 Nov 19. PubMed PMID: 26585115.

19: Maxim LD, McConnell EE. A review of the toxicology and epidemiology of wollastonite. Inhal Toxicol. 2005 Aug;17(9):451-66. Review. PubMed PMID: 16020040.

20: Li B, Liu X, Cao C, Dong Y, Ding C. Biological and antibacterial properties of plasma sprayed wollastonite/silver coatings. J Biomed Mater Res B Appl Biomater. 2009 Nov;91(2):596-603. doi: 10.1002/jbm.b.31434. PubMed PMID: 19496150.